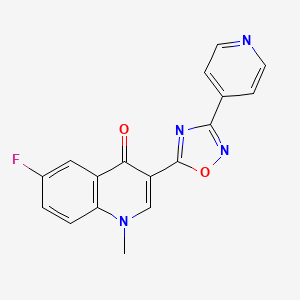

6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

The compound 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4-one core substituted with a fluorine atom at position 6, a methyl group at position 1, and a 1,2,4-oxadiazole ring at position 3. The oxadiazole ring is further functionalized with a pyridin-4-yl group. The fluorine atom likely enhances lipophilicity and metabolic stability, while the oxadiazole-pyridine moiety may contribute to π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name |

6-fluoro-1-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4O2/c1-22-9-13(15(23)12-8-11(18)2-3-14(12)22)17-20-16(21-24-17)10-4-6-19-7-5-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMRGTPEDWKZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the class of quinoline derivatives. This compound has gained attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. The oxadiazole moiety in its structure is known for contributing to various biological activities, including anticancer properties.

Chemical Structure and Properties

The molecular formula of 6-fluoro-1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is C21H18FN5O3, with a molecular weight of 407.4 g/mol. Its structure features a quinoline core substituted with a fluorine atom and an oxadiazole ring linked to a pyridine group.

| Property | Value |

|---|---|

| Molecular Formula | C21H18FN5O3 |

| Molecular Weight | 407.4 g/mol |

| CAS Number | 1111044-45-1 |

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes and proteins associated with cancer cell proliferation. For instance, studies have shown that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines by targeting specific biological pathways.

Mechanisms of Action:

- Inhibition of Enzymes: Compounds like 6-fluoro-1-methyl derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

- Targeting Kinases: The interaction with kinases involved in signaling pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Molecular Docking Studies: Computational studies have suggested that these compounds can effectively bind to target proteins, providing insights into their potential as drug candidates .

Other Biological Activities

Apart from anticancer properties, derivatives of oxadiazoles have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. The broad spectrum of biological effects makes them suitable candidates for further pharmacological development.

Case Studies

A recent study evaluated the efficacy of various oxadiazole derivatives against different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their cytotoxic effects:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 6-Fluoro derivative | MCF-7 (breast cancer) | 15 |

| 6-Fluoro derivative with additional substitutions | HeLa (cervical cancer) | 10 |

| Oxadiazole hybrid compound | A549 (lung cancer) | 8 |

These findings highlight the potential for developing targeted therapies based on structural modifications of oxadiazole-containing compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous quinolinone derivatives, emphasizing substituent effects, molecular properties, and inferred biological implications.

Key Structural and Functional Insights:

Core Modifications: The quinolin-4-one core in the target compound is shared with Bederocin and 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one , but differs from the quinoxaline core in ’s compound, which may reduce π-stacking efficiency due to altered aromaticity .

Substituent Effects :

- Fluorine : Present in all compounds except Bederocin (which has a fluoroethenyl group), fluorine enhances electronegativity and may improve membrane permeability .

- Oxadiazole vs. Piperazine/Thienyl : The oxadiazole-pyridine group in the target compound could confer greater metabolic stability compared to Bederocin’s thienyl-bromo substituents or piperazine-based analogs .

Biological Implications: Bederocin’s antibacterial activity suggests the quinolinone scaffold is viable for antimicrobial design, but the target compound’s oxadiazole-pyridine motif might target different enzymes (e.g., kinases or proteases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.